2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound appears to contain a furan ring, a pyrimidine ring, and an acetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like thiamine, uracil, thymine, cytosine, and azathioprine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction like the Biginelli reaction . The furan ring could be introduced through a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the furan and pyrimidine rings, along with the acetamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyrimidine rings. For example, furan is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
One key application in scientific research for compounds similar to "2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide" involves the synthesis of heterocyclic compounds. Elmuradov et al. (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, showcasing the versatility of similar structures in creating complex heterocyclic frameworks Elmuradov et al., 2011.
Antimicrobial and Anti-inflammatory Agents
Another significant area of research application is the development of antimicrobial and anti-inflammatory agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities, highlighting the potential medicinal applications of structurally complex heterocycles Abu‐Hashem et al., 2020.
Antiprotozoal Agents
Compounds with similar structures have been explored for their antiprotozoal properties. Ismail et al. (2004) synthesized a novel series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents Ismail et al., 2004.
Heterocyclic Synthesis and Biological Activity
The synthesis of heterocyclic compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents has also been documented, offering insights into the construction of biologically active compounds with potential applications in various therapeutic areas Aniskova et al., 2017.
Antimicrobial Activity
Research by Hossan et al. (2012) into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material revealed promising antimicrobial properties, further demonstrating the broad applicability of such compounds in addressing microbial resistance Hossan et al., 2012.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-12-6-8-13(9-7-12)22-15(27)11-31-19-16-18(25(2)21(29)26(3)20(16)28)23-17(24-19)14-5-4-10-30-14/h4-10H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSULDQLVDEEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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